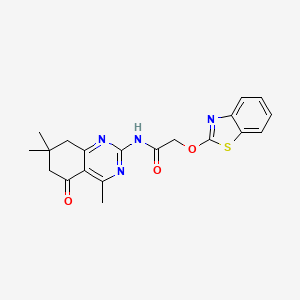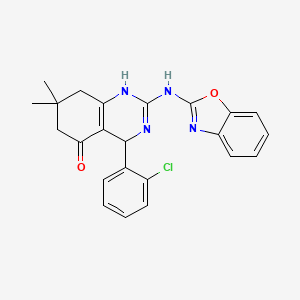![molecular formula C25H24Cl2N2O7 B11039965 Ethyl 5-{3-[(3,4-dichlorobenzyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11039965.png)
Ethyl 5-{3-[(3,4-dichlorobenzyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{3-[(3,4-ジクロロベンジル)アミノ]-1-(3-ヒドロキシ-4-メトキシフェニル)-3-オキソプロピル}-4-ヒドロキシ-6-オキソ-1,6-ジヒドロピリジン-3-カルボン酸エチルは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ヒドロキシル基、メトキシ基、ジクロロベンジル基などの複数の官能基で置換されたピリジン環を特徴とし、これらが独自の化学特性と反応性に貢献しています。
合成方法
合成ルートと反応条件
5-{3-[(3,4-ジクロロベンジル)アミノ]-1-(3-ヒドロキシ-4-メトキシフェニル)-3-オキソプロピル}-4-ヒドロキシ-6-オキソ-1,6-ジヒドロピリジン-3-カルボン酸エチルの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチには以下が含まれます。
ピリジン環の形成: ピリジン環は、アルデヒド、β-ケトエステル、アンモニアまたはアミンを縮合させるHantzschピリジン合成によって合成できます。
置換反応:
ヒドロキシル化とメトキシ化: ヒドロキシル基とメトキシ基は、触媒の存在下でヒドロキシルアミンやメタノールなどの試薬を用いた求電子置換反応によって導入できます。
工業生産方法
この化合物の工業生産は、収率と純度を最大限に高めるために、上記の合成ルートの最適化が求められます。これには、反応条件をより適切に制御するための連続フローリアクターの使用や、クロマトグラフィーや結晶化などの高度な精製技術が含まれる可能性があります。
化学反応解析
反応の種類
酸化: この化合物は、特にヒドロキシル基とメトキシ基で酸化反応を起こし、キノンまたは他の酸化された誘導体を形成する可能性があります。
還元: 還元反応はカルボニル基を標的にし、アルコールまたはアミンに変換できます。
置換: 芳香族環は求電子置換反応と求核置換反応に参加でき、さらなる官能基化が可能になります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃)
還元剤: 水素化ホウ素ナトリウム (NaBH₄)、水素化リチウムアルミニウム (LiAlH₄)
触媒: パラジウム炭素 (Pd/C)、酸化白金 (PtO₂)
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はキノンを生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
化学
化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。複数の官能基があるため、有機合成における汎用性の高い中間体となります。
生物学
生物学研究では、この化合物の誘導体は、酵素阻害剤として、または生化学的経路を研究するためのプローブとして探索できます。
医学
この化合物の構造は、潜在的な薬理活性を示唆しています。受容体や酵素などのさまざまな生物学的標的への影響を調査し、創薬の候補として検討できます。
産業
産業では、この化合物は新素材の開発や特殊化学品の合成の前駆体として使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{3-[(3,4-dichlorobenzyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Substitution Reactions:
Hydroxylation and Methoxylation: Hydroxyl and methoxy groups can be introduced through electrophilic aromatic substitution reactions, using reagents like hydroxylamine and methanol in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound’s structure suggests potential pharmacological activity. It could be investigated for its effects on various biological targets, such as receptors or enzymes, making it a candidate for drug development.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用機序
5-{3-[(3,4-ジクロロベンジル)アミノ]-1-(3-ヒドロキシ-4-メトキシフェニル)-3-オキソプロピル}-4-ヒドロキシ-6-オキソ-1,6-ジヒドロピリジン-3-カルボン酸エチルの作用機序は、その特定の用途によって異なります。例えば、薬剤として使用される場合、酵素や受容体などの特定の分子標的に結合し、結合相互作用を通じてその活性を調節する可能性があります。複数の官能基の存在により、さまざまな生物学的分子との多様な相互作用が可能になり、さまざまなシグナル伝達経路に影響を与える可能性があります。
類似化合物の比較
類似化合物
3,5-ジクロロ-4-ヒドロキシ安息香酸エチル: ジクロロベンジル基とエステル官能基を共有しますが、ピリジン環やその他の置換基はありません。
3,4-ジクロロベンジルアミン: ジクロロベンジル基が含まれていますが、構造が単純です。
4-ヒドロキシ-6-オキソ-1,6-ジヒドロピリジン-3-カルボン酸エチル: 類似のピリジンコアですが、置換基が異なります。
独自性
5-{3-[(3,4-ジクロロベンジル)アミノ]-1-(3-ヒドロキシ-4-メトキシフェニル)-3-オキソプロピル}-4-ヒドロキシ-6-オキソ-1,6-ジヒドロピリジン-3-カルボン酸エチルは、独自の化学反応性と潜在的な生物学的活性を付与する官能基の組み合わせにより、独自性を持っています。これは、さまざまな科学分野における研究開発にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Ethyl 3,5-dichloro-4-hydroxybenzoate: Shares the dichlorobenzyl and ester functionalities but lacks the pyridine ring and other substituents.
3,4-Dichlorobenzylamine: Contains the dichlorobenzyl group but is simpler in structure.
4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate: Similar pyridine core but different substituents.
Uniqueness
Ethyl 5-{3-[(3,4-dichlorobenzyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C25H24Cl2N2O7 |
|---|---|
分子量 |
535.4 g/mol |
IUPAC名 |
ethyl 5-[3-[(3,4-dichlorophenyl)methylamino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C25H24Cl2N2O7/c1-3-36-25(34)16-12-29-24(33)22(23(16)32)15(14-5-7-20(35-2)19(30)9-14)10-21(31)28-11-13-4-6-17(26)18(27)8-13/h4-9,12,15,30H,3,10-11H2,1-2H3,(H,28,31)(H2,29,32,33) |
InChIキー |
IFCRLEABGUHQSE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCC2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-amino-8'-fluoro-6',7,7-trimethyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclopentane]-3-carboxylate](/img/structure/B11039894.png)

![4-(2-chlorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11039899.png)
![6-(2-furyl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol](/img/structure/B11039907.png)
![N-(2,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanamide](/img/structure/B11039919.png)
![Tetramethyl 6'-[(4-chloro-3-nitrophenyl)carbonyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11039922.png)
![N,N-dibenzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11039924.png)
![2-methyl-N-[2-methyl-1-(2-methylbutanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbutanamide](/img/structure/B11039925.png)
![Tetramethyl 6'-[(3,5-dimethoxyphenyl)carbonyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11039932.png)

![N-[amino-[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene]phenothiazine-10-carboxamide](/img/structure/B11039943.png)
![(1E)-8-ethoxy-4,4,6-trimethyl-1-[(3-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11039950.png)
![4-(4-Nitrophenyl)-5-phenylimidazo[1,5-B]pyridazin-7-amine](/img/structure/B11039959.png)

